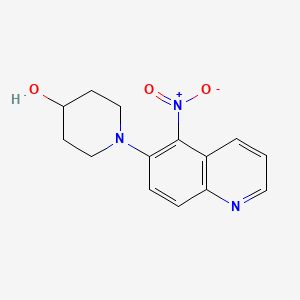

1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(5-nitroquinolin-6-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12-11(2-1-7-15-12)14(13)17(19)20/h1-4,7,10,18H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUXRLNHGBRMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674820 | |

| Record name | 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-89-5 | |

| Record name | 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established pharmacological importance of both the quinoline and piperidine scaffolds.[1][2] Quinoline derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] Similarly, the piperidine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties and engage in crucial intermolecular interactions.[4][5] This guide details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and provides a thorough framework for the structural elucidation and characterization of the title compound.

Introduction: The Scientific Rationale

The convergence of a quinoline core and a piperidine ring within a single molecular entity presents a compelling strategy in modern drug discovery. The quinoline ring system is a well-established pharmacophore, with notable examples like chloroquine and mefloquine having long served as models for the development of new antimalarial agents.[6][7] The introduction of a nitro group onto the quinoline scaffold is a key strategic element. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of diverse quinoline derivatives.[8][9][10]

The piperidin-4-ol moiety is another privileged scaffold in medicinal chemistry.[11][12] Its presence can enhance a molecule's druggability by modulating properties such as solubility and metabolic stability.[5] The hydroxyl group of piperidin-4-ol provides a valuable site for hydrogen bonding, which can be critical for molecular recognition at biological targets. Furthermore, the flexible nature of the piperidine ring allows it to adopt various conformations, potentially enabling a better fit within the binding pockets of enzymes or receptors.[5]

The strategic combination of these two pharmacophores in this compound creates a molecule with significant potential for diverse biological activities. This guide serves as a detailed roadmap for its synthesis and a rigorous protocol for its complete characterization, empowering researchers to explore its therapeutic possibilities.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the activation of the quinoline ring by the electron-withdrawing nitro group, making it susceptible to attack by a nucleophile.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] The subsequent departure of a leaving group restores the aromaticity of the ring. In the synthesis of the title compound, 6-chloro-5-nitroquinoline serves as the electrophilic aromatic substrate, and piperidin-4-ol acts as the nucleophile. The nitro group at the 5-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[13]

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Detailed Experimental Protocol

Materials:

-

6-Chloro-5-nitroquinoline

-

Piperidin-4-ol[14]

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add piperidin-4-ol (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Parameter | Expected Data |

| Molecular Formula | - | C₁₄H₁₅N₃O₃[15] |

| Molecular Weight | - | 273.29 g/mol [15] |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to quinoline and piperidine protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all 14 carbon atoms. |

| Mass Spectrometry | m/z | [M+H]⁺ at approximately 274.12. |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for O-H, N-O, C-N, and aromatic C-H bonds. |

Detailed Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the quinoline protons will be indicative of the substitution pattern. The protons on the piperidine ring will likely appear as multiplets in the upfield region. The hydroxyl proton of the piperidin-4-ol moiety may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display 14 distinct resonances corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring will be in the aromatic region, while the piperidine carbons will be in the aliphatic region.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 274.1195, corresponding to the formula C₁₄H₁₆N₃O₃⁺.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Strong absorption bands around 1520 and 1340 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro group (N-O).

-

C-N stretching vibrations in the range of 1200-1350 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Caption: Workflow for the comprehensive characterization.

Potential Applications and Future Directions

The synthesized compound, this compound, represents a promising scaffold for the development of new therapeutic agents. Given the known biological activities of quinoline and piperidine derivatives, this hybrid molecule could be explored for a variety of applications, including:

-

Antimalarial Agents: Building upon the legacy of quinoline-based antimalarials, this compound could be screened for its activity against various strains of Plasmodium falciparum.[6][7]

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer properties.[1][3] The title compound could be evaluated for its cytotoxic effects against a panel of cancer cell lines.

-

Antibacterial and Antifungal Agents: The quinoline and piperidine moieties are found in numerous antimicrobial drugs.[3][16]

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown anti-inflammatory activity, suggesting a potential therapeutic role in inflammatory diseases.[1]

Future research should focus on the biological evaluation of this compound and the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could include altering the substitution pattern on the quinoline ring or functionalizing the hydroxyl group of the piperidine moiety.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By elucidating the mechanistic rationale behind the synthetic strategy and outlining a comprehensive characterization workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic amalgamation of the quinoline and piperidine scaffolds in this novel molecule opens up exciting avenues for the development of new therapeutic agents with diverse pharmacological profiles.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. malariaworld.org [malariaworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of the novel heterocyclic compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately influencing its efficacy and safety.[1] This document serves as a foundational resource for researchers, offering in silico predicted data, detailed protocols for experimental validation, and a proposed synthetic pathway, thereby enabling a robust evaluation of this compound's potential in medicinal chemistry.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant rate of attrition during development. A primary contributor to this failure is an unfavorable physicochemical profile.[1] Properties such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a molecule's behavior within a biological system.[1] For instance, a compound's ability to be absorbed through the gastrointestinal tract is intricately linked to its solubility and permeability, which are in turn influenced by its lipophilicity and hydrogen bonding capacity. Therefore, the early characterization of these properties is not merely a data collection exercise but a critical step in risk mitigation and the rational design of effective therapeutics. This guide is structured to provide both a theoretical and practical framework for the comprehensive physicochemical assessment of this compound.

Molecular Identity and Predicted Physicochemical Profile

This compound is a unique molecular entity possessing a nitroquinoline core linked to a piperidinol moiety. This combination of a heteroaromatic system and a saturated heterocyclic ring suggests a nuanced physicochemical profile.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1133115-89-5 | [2] |

| Molecular Formula | C14H15N3O3 | [2] |

| Molecular Weight | 273.29 g/mol | [2] |

| SMILES | O(C1CCN(CC1)c2ccc3ncccc3c2--INVALID-LINK--[O-]) | - |

To provide an initial assessment of its drug-like properties, a computational analysis was performed using the SwissADME web tool.[3] The predicted parameters are summarized in the table below.

Table 2: In Silico Physicochemical and Pharmacokinetic Predictions for this compound

| Property | Predicted Value | Interpretation and Significance |

| Molecular Weight | 273.29 g/mol | Within the range for good oral bioavailability. |

| LogP (Consensus) | 1.85 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| LogS (ESOL) | -3.15 | Predicted to be soluble in water. |

| Solubility | 1.34e-01 mg/ml | Corresponds to the predicted LogS value. |

| H-Bond Acceptors | 5 | Influences solubility and interactions with biological targets. |

| H-Bond Donors | 1 | Influences solubility and interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 81.33 Ų | Suggests good intestinal absorption and cell permeability. |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |

| Lipinski's Rule of Five | Yes (0 violations) | Fulfills the criteria for a drug-like molecule. |

These values were predicted using the SwissADME web tool and should be experimentally verified.[3]

Proposed Synthetic Pathway

While a specific literature procedure for the synthesis of this compound has not been identified, a plausible synthetic route can be proposed based on established methodologies for the functionalization of nitroquinolines. The key transformation would likely involve a nucleophilic aromatic substitution (SNA) reaction.[4][5][6]

The strong electron-withdrawing nature of the nitro group at the 5-position of the quinoline ring activates the aromatic system towards nucleophilic attack.[4][7][8] A suitable precursor would be a 6-halo-5-nitroquinoline (where the halogen is typically fluorine or chlorine, serving as a good leaving group). The reaction would proceed by the displacement of the halide by the secondary amine of 4-hydroxypiperidine.

Caption: Proposed synthesis of this compound.

This proposed pathway offers a straightforward and high-yielding approach to the target molecule, leveraging well-established principles of organic synthesis.

Experimental Determination of Physicochemical Properties

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to obtain an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. Poor solubility can lead to low bioavailability for orally administered drugs.

Protocol (HPLC-Based Method):

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known high concentration.

-

Calibration Curve: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Equilibrium Solubility Measurement: Add an excess of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis: Centrifuge the suspension to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

HPLC Analysis: Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve and inject it into a calibrated HPLC system.

-

Quantification: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original concentration in the supernatant, which represents the aqueous solubility.

References

- 1. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. phytojournal.com [phytojournal.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. mdpi.com [mdpi.com]

- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Elucidation of the Mechanism of Action for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Abstract

The identification of a small molecule's mechanism of action (MOA) is a cornerstone of modern drug discovery and chemical biology. It transforms a bioactive "hit" compound into a valuable tool and a potential therapeutic lead. This guide provides a comprehensive, in-depth framework for discovering the MOA of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, a novel scaffold with unknown biological targets. We present a logical, multi-phased experimental strategy, beginning with unbiased target identification and proceeding through rigorous target validation and downstream pathway analysis. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, field-proven protocols to enable practical application.

Introduction: The Challenge of a Novel Scaffold

This compound (henceforth referred to as Cmpd-X) is a synthetic small molecule featuring a nitroquinoline core linked to a piperidinol moiety. Structurally, it possesses features common to many biologically active agents. The quinoline ring is a privileged scaffold in medicinal chemistry, while nitroaromatic compounds are known to possess a range of activities, including antimicrobial and anticancer effects.[1][2][3] However, no specific biological activity or molecular target has been reported for Cmpd-X itself, which is commercially available as a research building block.[4][5][6]

This lack of information presents a classic challenge in chemical biology: how do we systematically uncover the protein(s) with which this molecule interacts and the cellular consequences of that interaction? This guide outlines a robust, multi-pronged approach to deorphanize Cmpd-X, transforming it from a mere chemical structure into a well-characterized molecular probe. Our strategy is built on a foundation of unbiased discovery, followed by hypothesis-driven validation.

Phase I: Unbiased Target Identification

When the target of a small molecule is unknown, the initial and most critical phase is to identify potential binding partners without preconceived bias. Modern chemical proteomics offers powerful tools for this purpose, which can be broadly categorized into affinity-based and label-free methods.[7][8][9] We recommend a parallel strategy employing both approaches to maximize the probability of success and provide orthogonal validation.

Rationale for a Dual-Pronged Approach

Employing both affinity-based and label-free methods provides a self-validating system. Affinity-based methods excel at directly isolating binding partners, but can suffer from false positives due to non-specific binding to the probe or matrix. Label-free methods, like the Cellular Thermal Shift Assay (CETSA), detect target engagement in a native cellular environment, which avoids the need for chemical modification of the compound but may miss targets that are not thermally stabilized upon binding.[7][10] Hits that appear in both types of screens are of the highest confidence.

Approach 1: Affinity-Based Target Isolation using Kinobeads

Expertise & Experience: The quinoline scaffold is a well-known "kinocore" present in numerous FDA-approved kinase inhibitors. Therefore, a logical first step is to investigate if Cmpd-X interacts with the human kinome. While a simple activity screen is one option, an affinity-based proteomics approach using broadly selective kinase inhibitor beads ("kinobeads") provides a more comprehensive view, capturing both direct inhibition and allosteric binding events across a large portion of the expressed kinome.[11][12]

The experimental workflow involves incubating cell lysates with Cmpd-X in a competitive format against the kinobeads. Proteins that bind to Cmpd-X in solution will not be captured by the beads. By comparing the proteins captured by the beads in the presence versus absence of Cmpd-X using quantitative mass spectrometry, we can identify the specific kinases that are targets of the compound.[12]

Caption: Workflow for Kinobeads-based competitive affinity pull-down.

-

Cell Lysis:

-

Culture and harvest approximately 1x10^8 cells from a relevant human cell line (e.g., K562, which expresses a broad range of kinases).

-

Wash the cell pellet with ice-cold PBS.

-

Lyse cells in 3-4 pellet volumes of modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration using a Bradford assay. Normalize lysate concentration to 2-5 mg/mL.

-

-

Competitive Incubation:

-

For each sample, aliquot 300-500 µg of protein lysate into a microcentrifuge tube.

-

Add Cmpd-X (from a DMSO stock) to achieve final concentrations for a dose-response curve (e.g., 0.1, 1, 10, 30 µM). Include a DMSO-only vehicle control.

-

Pre-incubate the lysate with the compound for 45 minutes at 4°C with gentle rotation.

-

-

Affinity Capture:

-

Equilibrate kinobeads by washing twice with lysis buffer.

-

Add 10-20 µL of equilibrated kinobead slurry to each lysate sample.

-

Incubate for 2-3 hours at 4°C with end-over-end rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (e.g., 600 x g for 1 minute).

-

Aspirate the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer, followed by two washes with a buffer containing higher salt (e.g., 500 mM NaCl) to remove non-specific binders.

-

After the final wash, aspirate all remaining buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

-

Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

-

-

Data Analysis:

-

Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant).

-

For each identified kinase, plot its relative abundance in the pulldown as a function of Cmpd-X concentration to generate dose-response curves and identify high-affinity targets.

-

Approach 2: Label-Free Target Engagement via CETSA

Trustworthiness: The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to confirm target engagement in intact cells or lysates.[10][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15] By heating cell samples treated with Cmpd-X across a range of temperatures, we can identify proteins that are stabilized by the compound. This provides strong, physiologically relevant evidence of a direct physical interaction.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase II: Target Validation and Potency Determination

Candidate proteins identified in Phase I must be rigorously validated to confirm they are bona fide targets of Cmpd-X. This phase focuses on confirming direct binding in a cellular context and determining the functional consequences of this interaction.

Isothermal Dose-Response Fingerprinting (ITDRFCETSA)

Expertise & Experience: While the initial CETSA experiment identifies stabilized proteins, the Isothermal Dose-Response Fingerprint (ITDRF) variation is used to quantify the potency of target engagement in cells.[10][15] A single, optimal temperature is chosen from the initial melt curve (a temperature at which the target protein is partially denatured in the absence of the ligand). Cells are then treated with a range of Cmpd-X concentrations and heated at this single temperature. The resulting dose-response curve allows for the calculation of an EC50 value for target stabilization, a key measure of cellular potency.

-

Determine Optimal Temperature (Tagg):

-

Perform an initial CETSA melt curve for the candidate protein of interest (identified in Phase I) as described above.

-

Analyze the soluble fractions by Western blot using a specific antibody for the target protein.

-

Identify the temperature at which approximately 50-80% of the protein has aggregated in the DMSO control. This is the temperature to be used for the ITDRF experiment.

-

-

Dose-Response Treatment:

-

Culture and treat cells with a serial dilution of Cmpd-X (e.g., 10 nM to 50 µM) and a DMSO vehicle control for 1-2 hours.

-

Harvest, wash, and resuspend the cells in PBS.

-

-

Isothermal Challenge:

-

Heat all cell suspensions simultaneously at the predetermined optimal temperature for 3 minutes.

-

Immediately cool the samples on ice.

-

-

Lysis and Analysis:

-

Lyse the cells by three rapid freeze-thaw cycles.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction).

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot, probing for the target protein.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[16]

-

Plot the normalized band intensity against the logarithm of Cmpd-X concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

In Vitro Functional Assays

If the validated target is an enzyme, such as a kinase, a direct biochemical assay is required to confirm functional modulation.

Hypothetical Scenario: Let's assume the Kinobeads screen identified Mitogen-Activated Protein Kinase Kinase 1 (MEK1) as a high-confidence target.

-

Objective: Determine if Cmpd-X directly inhibits MEK1 enzymatic activity.

-

Method: A commercial in vitro kinase assay (e.g., using a service like those offered by AssayQuant or Oncolines) would be employed.[17][18] These assays typically measure the phosphorylation of a specific substrate by the purified kinase in the presence of varying concentrations of the inhibitor.

Data Presentation: The results of such a screen are best presented in a clear, tabular format.

| Target Kinase | Cmpd-X Concentration (µM) | % Inhibition |

| MEK1 | 1 | 85.2 |

| ERK2 | 1 | 12.5 |

| p38α | 1 | 5.3 |

| JNK1 | 1 | 8.1 |

| CDK2 | 1 | 15.6 |

| AKT1 | 1 | 2.4 |

Table 1: Hypothetical data from a selective in vitro kinase inhibition screen for Cmpd-X. The data indicates potent and selective inhibition of MEK1 over other related kinases.

Phase III: Cellular Pathway Elucidation

With a validated target (e.g., MEK1), the final phase is to understand the downstream consequences of target engagement in a cellular context. This connects the molecular interaction to a physiological pathway and a cellular phenotype.

Authoritative Grounding: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[16] Inhibition of MEK1 should lead to a decrease in the phosphorylation of its direct substrate, ERK1/2. This provides a clear, testable hypothesis.

Western Blot Analysis of Pathway Modulation

Trustworthiness: Western blotting is the gold-standard technique for measuring changes in protein expression and post-translational modifications, such as phosphorylation.[19][20] By treating cells with Cmpd-X and probing for both total and phosphorylated forms of key pathway proteins, we can directly visualize the compound's effect on the signaling cascade.

Caption: Hypothetical signaling pathway inhibited by Cmpd-X.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A549) and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

-

Pre-treat cells with various concentrations of Cmpd-X (or DMSO) for 1 hour.

-

Stimulate the pathway with an appropriate growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse using RIPA buffer with inhibitors as described previously.

-

Quantify protein concentration and normalize all samples to ensure equal loading (e.g., 20 µg per lane).

-

-

SDS-PAGE and Transfer:

-

Prepare samples with Laemmli buffer and boil for 5 minutes at 95°C.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL reagent and an imaging system.

-

-

Stripping and Re-probing:

-

To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Conclusion and Future Directions

This guide outlines a systematic, robust, and logical workflow for the complete elucidation of the mechanism of action for this compound. By integrating unbiased, high-throughput proteomics with rigorous, hypothesis-driven biochemical and cell-based validation, this strategy maximizes the potential for success.

The discovery of a validated molecular target and its associated signaling pathway is a pivotal achievement. It provides the foundation for all future work, including:

-

Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of diseases where the target pathway is implicated.

-

Translational Biomarker Development: Using measures like p-ERK levels as biomarkers to assess target engagement and therapeutic response in preclinical and clinical settings.

By following this comprehensive framework, researchers can effectively deorphanize novel bioactive compounds, paving the way for the development of new scientific tools and next-generation therapeutics.

References

- 1. klandchemicals.com [klandchemicals.com]

- 2. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discover.library.noaa.gov [discover.library.noaa.gov]

- 13. scispace.com [scispace.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. benchchem.com [benchchem.com]

- 17. assayquant.com [assayquant.com]

- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

A Strategic Guide to the Preliminary Biological Screening of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Foreword: From Structure to Strategy

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is one of systematic investigation and strategic decision-making. The compound at the center of this guide, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, presents a compelling case for such an investigation. Its molecular architecture is a deliberate fusion of two pharmacologically significant scaffolds: a nitroquinoline core and a piperidin-4-ol moiety .

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of drugs with activities spanning antimalarial, antibacterial, and anticancer applications[1][2]. The addition of a nitro group can significantly modulate this activity, often enhancing cytotoxic or antimicrobial effects[3][4]. Complementing this is the piperidine ring, another cornerstone of drug design, frequently incorporated to enhance physicochemical properties, improve pharmacokinetics, and provide a key interaction point with biological targets[5][6][7].

This guide, therefore, is not merely a collection of protocols. It is a strategic blueprint for the preliminary biological evaluation of this compound. We will proceed with a tiered, logic-driven screening cascade designed to efficiently probe its potential bioactivity, starting with computational predictions and advancing to targeted in vitro assays. The causality behind each experimental choice is explained, providing a self-validating framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this and similar novel compounds.

Section 1: The Foundational Screen: In Silico & Physicochemical Profiling

Expertise & Rationale: Before committing valuable resources to wet-lab experiments, a robust in silico assessment is an indispensable first step in modern drug discovery. This computational screening phase allows us to predict the "drug-likeness" of the compound and anticipate potential liabilities in its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[8][9]. This approach de-risks the development process by flagging compounds with a low probability of success early on[10].

Drug-Likeness Assessment: Lipinski's Rule of Five

The most widely adopted guideline for predicting oral bioavailability is Lipinski's Rule of Five[11][12]. It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[13][14]:

-

Molecular Weight (MW) ≤ 500 Daltons

-

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

A compound that adheres to these rules has a higher probability of being an orally active drug.

| Property | Predicted Value for C₁₄H₁₅N₃O₃ | Lipinski's Guideline | Compliance |

| Molecular Formula | C₁₄H₁₅N₃O₃ | - | - |

| Molecular Weight | 273.29 g/mol [15] | ≤ 500 Da | ✓ |

| LogP (calculated) | ~1.8 - 2.2 | ≤ 5 | ✓ |

| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 5 | ✓ |

| Hydrogen Bond Acceptors | 5 (3xO, 2xN) | ≤ 10 | ✓ |

| Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance. |

Analysis: this compound demonstrates full compliance with Lipinski's Rule of Five. This is a favorable initial finding, suggesting that the molecule possesses the fundamental physicochemical properties consistent with many orally administered drugs[16].

Early ADMET Profiling

Beyond Lipinski's rules, a variety of computational models can predict a compound's ADMET properties[17][18]. This early screening helps to identify potential development challenges such as poor solubility, metabolic instability, or unforeseen toxicity[9].

| ADMET Parameter | Prediction/Interpretation | Implication for Development |

| Aqueous Solubility | Predicted to be low to moderate. The piperidinol moiety may improve solubility over a simple piperidine. | May require formulation strategies for in vivo studies. Early solubility testing is critical. |

| Blood-Brain Barrier (BBB) Permeability | Borderline to unlikely. While having some lipophilicity, the H-bond acceptors may limit CNS penetration. | May not be a primary candidate for CNS disorders unless specifically optimized. This can be an advantage to avoid CNS side effects. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) due to the quinoline core. | High potential for drug-drug interactions. Requires in vitro enzymatic assays for confirmation. |

| Hepatotoxicity | Moderate risk. Nitroaromatic compounds can sometimes be associated with liver toxicity. | A key parameter to monitor in subsequent cytotoxicity assays using liver-derived cell lines (e.g., HepG2). |

| hERG Inhibition | Moderate risk. The piperidine scaffold is a known structural alert for potential cardiotoxicity. | Early in vitro hERG channel assays are recommended if the compound shows promising activity in other areas. |

| Table 2: Summary of Predicted ADMET Properties. |

In Silico Screening Workflow

Section 2: The Primary In Vitro Screening Cascade

Expertise & Rationale: With a favorable in silico profile, we proceed to a multi-tiered in vitro screening cascade. This strategy is designed for maximum efficiency, using broad, cost-effective assays first to identify any "hits" before moving to more specific and resource-intensive studies. The selection of assays—cytotoxicity, antimicrobial, and anti-inflammatory—is directly informed by the known biological activities of the quinoline and piperidine scaffolds[1][2][5].

Tier 1: General Cytotoxicity Assessment

Causality: This is the foundational wet-lab experiment. It simultaneously screens for potential anticancer activity and provides a crucial baseline of general toxicity for all subsequent cell-based assays. A compound that is highly cytotoxic to all cells at low concentrations may have limited therapeutic potential, whereas selective toxicity against cancer cells is a highly desirable trait. The MTT assay is a robust, colorimetric method that is widely used for this purpose, measuring cell viability via mitochondrial reductase activity[19].

-

Cell Seeding:

-

Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MRC-5 [normal lung fibroblast]) in 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition & Formazan Solubilization:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours in the dark[20]. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[21].

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the colored solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

| Cell Line | Type | Predicted IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data |

| A549 | Lung Cancer | Data |

| HCT116 | Colon Cancer | Data |

| MRC-5 | Normal Fibroblast | Data |

| Table 3: Data template for summarizing IC₅₀ values from the MTT assay. |

Tier 2: Antimicrobial Activity Screening

Causality: The quinoline core is famously the basis for the quinolone class of antibiotics[22]. Therefore, assessing the compound's ability to inhibit bacterial growth is a high-priority and logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency that is more informative than agar diffusion methods[23][24].

-

Bacterial Strains:

-

Select a representative panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

-

Inoculum Preparation:

-

Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to log phase.

-

Adjust the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Include a positive control well (a known antibiotic like ciprofloxacin), a negative control well (broth only), and a growth control well (broth + bacteria, no compound).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[23]. This can be assessed visually or by measuring absorbance at 600 nm.

-

| Bacterial Strain | Gram Stain | Predicted MIC (µg/mL) |

| S. aureus | Positive | Data |

| E. faecalis | Positive | Data |

| E. coli | Negative | Data |

| P. aeruginosa | Negative | Data |

| Table 4: Data template for summarizing MIC values from broth microdilution. |

Tier 3: Anti-inflammatory Activity Screening

Causality: Chronic inflammation is a key driver of numerous diseases. Both quinoline and piperidine structures are present in compounds with anti-inflammatory properties[4][5]. A primary screen for anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). LPS mimics bacterial infection and triggers a strong inflammatory response, including the production of large amounts of NO by the iNOS enzyme, a key mediator of inflammation[25].

-

Cell Culture:

-

Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the test compound (e.g., 1-50 µM, ensuring concentrations are non-toxic based on Tier 1 data) for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include wells with cells + media (negative control) and cells + LPS (positive control).

-

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration, a stable product of NO.

-

-

Data Analysis:

-

Create a standard curve using sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

-

| Compound Conc. (µM) | % Inhibition of NO Production |

| 1 | Data |

| 5 | Data |

| 10 | Data |

| 25 | Data |

| 50 | Data |

| Table 5: Data template for summarizing anti-inflammatory activity. |

In Vitro Screening Cascade Diagram

Section 3: Interpreting Data and Guiding Next Steps

Expertise & Rationale: The preliminary screen is designed to generate decision-enabling data. A "hit" is not just a positive result but a result with a promising therapeutic window and a clear path forward. The interpretation of the primary data must be holistic, considering potency, selectivity, and potential liabilities identified in the ADMET screen. This section provides a logical framework for advancing the most promising leads into secondary, more mechanistic assays.

Decision-Making Framework

The results from the primary screen should be evaluated against predefined criteria to determine the next course of action. A hit is typically defined by activity within a certain potency range (e.g., IC₅₀ or MIC < 10 µM or 10 µg/mL).

Introduction to Structure-Activity Relationship (SAR)

Should this compound emerge as a validated hit in any of these primary screens, the immediate next step is to initiate a medicinal chemistry program to understand its Structure-Activity Relationship (SAR)[26][27]. This involves the synthesis and screening of a focused library of analogs to identify which parts of the molecule are essential for its activity. Key modifications could include:

-

Nitro Group: Modifying its position (e.g., to position 8) or reducing it to an amino group to assess its role in potency and toxicity.

-

Piperidine Substituents: Removing the 4-hydroxyl group or changing its stereochemistry to probe its importance for target engagement.

-

Quinoline Core: Introducing substituents at other positions on the quinoline ring to enhance potency or modulate physicochemical properties.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for the preliminary biological screening of this compound. By integrating in silico predictions with a tiered in vitro cascade targeting cytotoxicity, antimicrobial, and anti-inflammatory activities, this framework provides an efficient pathway to identify and validate potential therapeutic leads. This structured approach, rooted in the chemical nature of the molecule, ensures that resources are directed toward the most promising avenues of investigation, embodying the principles of modern, rational drug discovery. The journey from a novel molecule to a potential drug is complex, but it begins with a logical and robust preliminary screen.

References

- 1. brieflands.com [brieflands.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 15. scbt.com [scbt.com]

- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 17. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 18. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay - Wikipedia [en.wikipedia.org]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. ir.vistas.ac.in [ir.vistas.ac.in]

- 26. collaborativedrug.com [collaborativedrug.com]

- 27. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

An In-Depth Technical Guide to the In Silico Modeling of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL Interactions

This guide provides a comprehensive, technically detailed framework for the computational analysis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible in silico workflow.

Introduction: Rationale and Strategic Approach

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific compound, this compound, incorporates both the quinoline core and a piperidine moiety, a combination frequently explored in the development of novel antiplasmodium agents.[3][4]

While the precise biological target of this compound is not explicitly defined in publicly available literature, the well-established antiplasmodium activity of similar quinoline-piperidine conjugates provides a strong rationale for investigating its potential interactions with key proteins of Plasmodium falciparum, the deadliest malaria parasite.[3][4] Chloroquine, a foundational quinoline-based antimalarial, serves as a frequent model for the design of new analogues.[3][4]

For the purposes of this technical guide, we will use P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) as our exemplar target protein. This is a clinically validated target for antifolate antimalarials, and its inhibition disrupts parasite DNA synthesis. By using PfDHFR-TS, we can construct a scientifically rigorous and illustrative workflow that can be adapted to other targets as more information about the compound's mechanism of action becomes available.

This guide will detail a multi-stage in silico evaluation, commencing with target and ligand preparation, proceeding to molecular docking to predict binding affinity and pose, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex, and concluding with an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile prediction.

I. System Preparation: Foundational Steps for Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures of both the protein target and the small molecule ligand. This preparatory phase is critical for ensuring that the subsequent computational analyses are both meaningful and reliable.

Target Protein Acquisition and Preparation

The three-dimensional coordinates of the target protein are the starting point for our investigation. The Worldwide Protein Data Bank (wwPDB) is the primary repository for these structures.[3]

Experimental Protocol: Target Preparation

-

Structure Retrieval: Download the crystal structure of P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) from the RCSB Protein Data Bank (PDB).[4] A suitable entry is PDB ID: 1J3I.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking process.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate charges at a physiological pH (typically 7.4). This step is vital for accurately modeling electrostatic interactions. Tools such as the PDB2PQR server or the pdb2gmx module in GROMACS can be employed for this purpose.[5]

-

Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure. This can be done using molecular mechanics force fields like CHARMM36 or AMBER.

Ligand Preparation

The ligand, this compound, must be converted into a three-dimensional structure with appropriate chemical properties for docking and simulation.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: The 2D structure of this compound can be obtained from its SMILES string (O1C(N(C2=C(C=C(N=C3)C3=C2)C=C1)--INVALID-LINK--=O)CC(O)CC1) or by drawing it in a chemical sketcher. Convert this 2D representation into a 3D structure using software like Avogadro or the online tool SwissADME.[1][5]

-

Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge and Torsion Assignment: Assign partial charges to the ligand atoms and define the rotatable bonds. This is a critical step for the docking software to explore different conformations of the ligand within the protein's binding site.

II. Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[6] It provides insights into the binding affinity and the specific interactions that stabilize the complex.

Docking with AutoDock Vina

AutoDock Vina is a widely used and robust open-source program for molecular docking.[7][8]

Experimental Protocol: Molecular Docking

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds.

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of PfDHFR-TS. The size and center of this box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[7]

-

Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). Lower binding energies indicate a more favorable interaction. The top-ranked pose should be visually inspected to analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the protein residues.

Data Presentation: Docking Results

| Parameter | Value |

| PDB ID of Target | 1J3I |

| Ligand | This compound |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 (Example Value) |

| Interacting Residues | TYR-170, SER-108, ILE-164 (Example) |

III. Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[9][10] This allows for the assessment of the stability of the predicted binding pose and provides a more realistic representation of the interactions in a simulated physiological environment.

Simulation with GROMACS

GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.[11]

Experimental Protocol: Molecular Dynamics Simulation

-

System Building: The top-ranked protein-ligand complex from the docking study is placed in a simulation box.

-

Solvation: The box is filled with water molecules to simulate an aqueous environment.

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

-

Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.

-

Production Run: A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of hydrogen bonds over time.

Visualization: In Silico Modeling Workflow

Caption: A flowchart illustrating the key stages of the in silico modeling pipeline.

IV. ADMET Prediction: Evaluating Drug-like Properties

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug discovery to identify potential liabilities that could lead to late-stage failures.[2]

In Silico ADMET Profiling with SwissADME

SwissADME is a free and widely used web tool for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]

Experimental Protocol: ADMET Prediction

-

Input: The SMILES string of this compound is submitted to the SwissADME web server.

-

Analysis: The server calculates a wide range of parameters, including:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility.

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.

-

Drug-likeness: Adherence to rules such as Lipinski's rule of five.

-

Medicinal Chemistry: Alerts for potentially problematic fragments.

-

-

Interpretation: The results are analyzed to assess the overall drug-like potential of the compound.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 273.29 g/mol | < 500 g/mol |

| LogP | 2.5 (Example) | < 5 |

| H-bond Donors | 2 (Example) | ≤ 5 |

| H-bond Acceptors | 5 (Example) | ≤ 10 |

| GI Absorption | High (Example) | High |

| BBB Permeant | No (Example) | No/Yes (Target Dependent) |

| Lipinski Violations | 0 (Example) | 0 |

Visualization: Logical Relationship of Key Computational Stages

Caption: The logical progression from compound selection to a comprehensive in silico assessment.

V. Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the in silico modeling of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the potential interactions and drug-like properties of this compound.

The findings from these computational studies can serve as a strong foundation for guiding further experimental validation. For instance, the predicted binding interactions can inform the design of site-directed mutagenesis experiments, and the ADMET profile can help prioritize compounds for in vitro and in vivo testing. It is imperative to remember that in silico models are predictive tools, and their results must be confirmed through experimental validation.

As more data becomes available regarding the specific biological targets of this compound, the methodologies described herein can be applied with even greater precision, accelerating the journey from a promising compound to a potential therapeutic agent.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 6-Nitroquinolin-8-ol (Nitroxoline) [benchchem.com]

- 7. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. calpaclab.com [calpaclab.com]

- 11. mdpi.com [mdpi.com]

The Nexus of Potency: A Technical Guide to the Structure-Activity Relationship of Nitroquinolinyl-piperidines

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a nitro group onto the quinoline ring can significantly modulate its electronic properties and biological activity, often enhancing its potency.[2] Concurrently, the piperidine moiety is a ubiquitous structural element in medicinal chemistry, recognized for its ability to improve pharmacokinetic profiles and provide key interaction points with biological targets.[3] The strategic hybridization of nitroquinolines with piperidine rings has emerged as a promising avenue for the development of novel drug candidates. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitroquinolinyl-piperidine derivatives, offering insights into the rational design of more potent and selective therapeutic agents. We will explore the critical interplay between the substitution patterns on both the nitroquinoline and piperidine moieties and their resulting biological effects, supported by detailed experimental workflows and mechanistic insights.

The Rationale for Hybridization: Unlocking Synergistic Effects

The conjugation of a nitroquinoline pharmacophore with a piperidine moiety is a deliberate design strategy aimed at harnessing the complementary attributes of each component. The nitroquinoline core typically serves as the primary pharmacophore, responsible for the core biological activity, while the piperidine ring acts as a versatile auxiliary component that can profoundly influence the molecule's overall properties.

Key Contributions of Each Moiety:

-

Nitroquinoline: The electron-withdrawing nature of the nitro group can enhance the reactivity of the quinoline ring system, making it more susceptible to interactions with biological nucleophiles. The position of the nitro group is a critical determinant of activity, with different isomers exhibiting distinct biological profiles.[2] For instance, some nitroquinoline derivatives have been shown to induce cellular apoptosis and generate reactive oxygen species (ROS), contributing to their anticancer effects.[4]

-

Piperidine: This saturated heterocycle offers several advantages:

-

Improved Physicochemical Properties: The piperidine ring can enhance the solubility and metabolic stability of the parent molecule.[5]

-

Vectorial Properties: It can act as a linker to orient the nitroquinoline pharmacophore for optimal interaction with its target.

-

Additional Binding Interactions: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, and substituents on the ring can form further interactions with the target protein.[3]

-

The following diagram illustrates the general modular design of nitroquinolinyl-piperidine compounds.

Caption: Modular design of nitroquinolinyl-piperidine derivatives.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of nitroquinolinyl-piperidine derivatives is exquisitely sensitive to their structural modifications. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.

The Nitroquinoline Core: The Epicenter of Activity

-

Position of the Nitro Group: The regiochemistry of the nitro group on the quinoline ring is a paramount factor influencing the biological activity. For example, studies on nitroquinoline analogs have demonstrated that the placement of the nitro group at the 3-position can lead to potent antiproliferative effects against cancer cell lines overexpressing the epidermal growth factor receptor (EGFR).[2] In contrast, 5-nitro and 8-nitroquinoline derivatives have shown significant antimicrobial and anticancer activities through mechanisms potentially involving metal chelation and induction of oxidative stress.[6][7] The electron-withdrawing effect of the nitro group at different positions alters the electron density distribution across the quinoline ring, thereby affecting its interaction with biological targets.

-

Substituents on the Quinoline Ring: The introduction of other substituents on the quinoline nucleus can further fine-tune the biological activity. Halogen atoms, such as chlorine at the 7-position, are frequently incorporated and have been associated with enhanced anticancer and antimalarial activities in related quinoline compounds. These substituents can modulate the lipophilicity, metabolic stability, and electronic properties of the molecule.

The Piperidine Moiety: A Modulator of Potency and Pharmacokinetics

The piperidine ring, while often considered an auxiliary component, plays a critical role in the overall SAR.

-

Point of Attachment: The piperidine ring is typically attached to the quinoline core at positions that are synthetically accessible and allow for appropriate spatial orientation of the two ring systems. The most common attachment point is the C4 position of the quinoline ring.

-

Substituents on the Piperidine Ring: Functionalization of the piperidine ring can lead to significant changes in biological activity. The introduction of various substituents can:

-

Enhance Target Binding: Substituents can engage in additional hydrogen bonding, hydrophobic, or electrostatic interactions with the target enzyme or receptor.

-

Modulate Physicochemical Properties: The nature of the substituents can affect the molecule's solubility, lipophilicity, and ability to cross cell membranes.

-

Influence Conformation: Bulky substituents can restrict the conformational flexibility of the piperidine ring, locking the molecule into a bioactive conformation.

-

The following table summarizes the general SAR principles for nitroquinolinyl-piperidine derivatives based on findings from related compound series.

| Molecular Fragment | Modification | Impact on Biological Activity | Rationale |

| Nitroquinoline | Position of Nitro Group | Critical for potency and mechanism of action. | Alters electronic properties and steric hindrance.[2] |

| Other Ring Substituents (e.g., halogens) | Can enhance activity and modulate pharmacokinetics. | Influences lipophilicity and metabolic stability. | |

| Linker | Point of Attachment | Affects the spatial relationship between the two rings. | Determines the overall geometry for target interaction. |

| Piperidine | Ring Substituents | Can significantly increase or decrease potency. | Provides additional binding interactions and modulates physicochemical properties.[3] |

Proposed Mechanism of Action: A Multi-pronged Attack

While the precise mechanism of action for every nitroquinolinyl-piperidine derivative will be target-specific, insights from related nitroaromatic compounds suggest a multi-faceted approach to their anticancer effects.

One of the proposed mechanisms involves the intracellular generation of reactive oxygen species (ROS). The nitro group can undergo enzymatic reduction within cancer cells, leading to the formation of nitro radical anions. These radicals can then react with molecular oxygen to produce superoxide anions and other ROS, which induce oxidative stress and trigger apoptotic cell death.[4]

Furthermore, some nitroquinoline derivatives, such as nitroxoline (8-hydroxy-5-nitroquinoline), have been shown to inhibit key enzymes involved in cancer progression, such as cathepsin B and sirtuins.[8] The piperidine moiety can play a crucial role in directing the nitroquinoline core to these specific cellular targets.

The following diagram illustrates a plausible signaling pathway for the anticancer activity of certain nitroquinolinyl-piperidine derivatives.

Caption: Proposed mechanism of action for anticancer nitroquinolinyl-piperidines.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a representative, step-by-step methodology for the synthesis and biological evaluation of a model nitroquinolinyl-piperidine compound.

Synthesis of a Representative 4-(7-Nitroquinolin-4-yl)piperidine Derivative

This protocol outlines a general two-step synthesis, commencing with a nucleophilic aromatic substitution (SNAr) reaction followed by functionalization of the piperidine nitrogen.

Caption: General synthetic workflow for nitroquinolinyl-piperidine derivatives.

Step 1: Synthesis of 4-Chloro-7-nitroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 4,7-dichloroquinoline to concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-